molecular formula C19H20FN5O B15117372 2-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-6-fluoro-1,3-benzoxazole

2-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-6-fluoro-1,3-benzoxazole

Cat. No.: B15117372
M. Wt: 353.4 g/mol
InChI Key: BJOUQMQRMVTNBJ-UHFFFAOYSA-N
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Description

2-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-6-fluoro-1,3-benzoxazole is a complex organic compound that belongs to the class of heterocyclic compounds. It is characterized by the presence of a benzoxazole ring fused with a piperazine ring, which is further substituted with a cyclopropyl and a methyl group on the pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-6-fluoro-1,3-benzoxazole typically involves multiple steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.

    Synthesis of the Pyrimidine Ring: The pyrimidine ring is synthesized by the condensation of appropriate aldehydes or ketones with guanidine derivatives.

    Coupling Reactions: The piperazine ring is introduced through nucleophilic substitution reactions, where the synthesized benzoxazole and pyrimidine intermediates are coupled using a suitable base and solvent.

    Final Cyclization: The final step involves the cyclization of the intermediate compounds to form the desired product under controlled temperature and pressure conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large reactors to carry out the multi-step synthesis in a controlled environment.

    Continuous Flow Chemistry: Implementing continuous flow reactors to enhance the efficiency and yield of the synthesis process.

    Purification Techniques: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl and methyl groups, leading to the formation of hydroxylated or ketone derivatives.

    Reduction: Reduction reactions can occur at the pyrimidine ring, converting it to dihydropyrimidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorine atom on the benzoxazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), ethanol.

Major Products

    Oxidation Products: Hydroxylated derivatives, ketones.

    Reduction Products: Dihydropyrimidine derivatives.

    Substitution Products: Fluorine-substituted derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.

    Material Science: It can be incorporated into polymers and materials to impart specific properties such as fluorescence and stability.

Biology

    Enzyme Inhibition: The compound has shown potential as an inhibitor of specific enzymes, making it a candidate for drug development.

    Cell Signaling: It can modulate cell signaling pathways, influencing cellular processes such as proliferation and apoptosis.

Medicine

    Anticancer Activity: The compound has demonstrated cytotoxic effects against certain cancer cell lines, indicating its potential as an anticancer agent.

    Antimicrobial Properties: It exhibits antimicrobial activity against a range of bacterial and fungal pathogens.

Industry

    Pharmaceuticals: The compound can be used as an intermediate in the synthesis of various pharmaceutical agents.

    Agrochemicals: It can be utilized in the development of agrochemicals for crop protection.

Mechanism of Action

The mechanism of action of 2-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-6-fluoro-1,3-benzoxazole involves:

    Molecular Targets: The compound targets specific enzymes and receptors involved in cellular processes.

    Pathways: It modulates signaling pathways such as the MAPK/ERK pathway, leading to altered gene expression and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • **2-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole
  • **2-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-6-chloro-1,3-benzoxazole

Uniqueness

    Fluorine Substitution: The presence of a fluorine atom on the benzoxazole ring enhances the compound’s stability and bioactivity compared to its analogs.

    Cyclopropyl Group: The cyclopropyl group imparts unique steric and electronic properties, influencing the compound’s reactivity and interaction with biological targets.

This detailed article provides a comprehensive overview of 2-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-6-fluoro-1,3-benzoxazole, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C19H20FN5O

Molecular Weight

353.4 g/mol

IUPAC Name

2-[4-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-6-fluoro-1,3-benzoxazole

InChI

InChI=1S/C19H20FN5O/c1-12-10-17(23-18(21-12)13-2-3-13)24-6-8-25(9-7-24)19-22-15-5-4-14(20)11-16(15)26-19/h4-5,10-11,13H,2-3,6-9H2,1H3

InChI Key

BJOUQMQRMVTNBJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)C2CC2)N3CCN(CC3)C4=NC5=C(O4)C=C(C=C5)F

Origin of Product

United States

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